- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- InChI Key: IIYKJLFWWAQROU-UHFFFAOYSA-N
- SMILES: FC1C(C2C=C(CO)ON=2)=CC=CC=1
Computed Properties
- Exact Mass: 193.05390666g/mol
- Monoisotopic Mass: 193.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: 1.3
Experimental Properties
- Density: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.75 g/l) (25 º C),
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225866-250mg |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
£150.00 | 2022-02-28 | |
| Fluorochem | 225866-1g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
| Fluorochem | 225866-5g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 5g |
£963.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
¥1579.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-1g |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
¥4429.0 | 2023-09-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-1g |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-5g |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-500mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-250mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0370-5g |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 5g |
$678 | 2023-09-07 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Production Method
Production Method 1
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
Production Method 2
1.2 Reagents: Triethylamine
- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition, Molecular Diversity, 2020, 24(2), 423-435
Production Method 3
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring, Tetrahedron, 2016, 72(22), 2979-2987
Production Method 4
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
Production Method 5
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine, Youji Huaxue, 2010, 30(9), 1366-1371
Production Method 6
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
Production Method 7
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614
Production Method 8
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
Production Method 9
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Suppliers
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Compound CAS No. 953046-62-3: (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
The compound with CAS No. 953046-62-3, commonly referred to as (3-(2-fluorophenyl)isoxazol-5-yl)methanol, is a highly specialized organic compound with significant applications in the field of medicinal chemistry. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of (3-(2-fluorophenyl)isoxazol-5-yl)methanol consists of an isoxazole ring fused with a fluorophenyl group and a hydroxymethyl substituent. The isoxazole moiety, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is known for its stability and reactivity in various chemical reactions. The presence of the fluorine atom in the phenyl ring introduces additional electronic effects, enhancing the compound's versatility in biochemical interactions. This combination makes the compound a valuable building block in the synthesis of more complex molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3-(2-fluorophenyl)isoxazol-5-yl)methanol. Researchers have employed innovative methodologies, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These techniques not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications.
In terms of biological activity, (3-(2-fluorophenyl)isoxazol-5-yl)methanol has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its potential as an antioxidant and anti-inflammatory agent. The hydroxymethyl group plays a crucial role in these activities by facilitating hydrogen bonding and stabilizing reactive intermediates. Furthermore, the fluorophenyl group contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with target biomolecules.
The application of (3-(2-fluorophenyl)isoxazol-5-yl)methanol extends beyond pharmacology. Its unique chemical properties make it a valuable component in the development of advanced materials, such as sensors and polymers. Recent research has explored its use as a precursor in the synthesis of fluorescent probes for detecting specific analytes in complex biological systems. These probes exhibit high sensitivity and selectivity, making them ideal for diagnostic applications.
In conclusion, (3-(2-fluorophenyl)isoxazol-5-yl)methanol (CAS No. 953046-62-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future scientific discoveries. As research continues to uncover its full potential, this compound is expected to contribute significantly to both academic and industrial advancements.
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